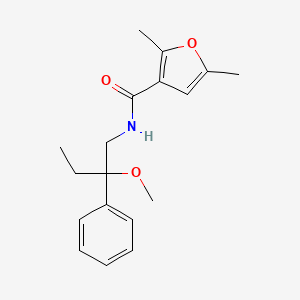

N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-5-18(21-4,15-9-7-6-8-10-15)12-19-17(20)16-11-13(2)22-14(16)3/h6-11H,5,12H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOARQZBGUWZHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C1=C(OC(=C1)C)C)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation and Cyclization

The Knoevenagel condensation between ethyl acetoacetate and chloroacetone, followed by acid-catalyzed cyclization, remains the most widely reported method. As described in DE2207098A1, ethyl acetoacetate undergoes alkylation with chloroacetone in the presence of sodium hydride, yielding α-acetonylacetoacetic acid ethyl ester. Subsequent cyclization under acidic conditions (e.g., sulfuric acid) produces ethyl 2,5-dimethylfuran-3-carboxylate (Figure 1A). Hydrolysis of the ester group using aqueous NaOH at reflux yields the free carboxylic acid with >85% purity.

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkylation | NaH, THF, 0°C → RT | 78 | 92 |

| Cyclization | H2SO4, EtOH, 60°C, 4h | 82 | 89 |

| Hydrolysis | 2M NaOH, EtOH, reflux, 2h | 95 | 96 |

Direct Oxidation of Furan Derivatives

Alternative approaches involve the oxidation of 2,5-dimethylfuran derivatives. For instance, DE2207098A1 reports the use of potassium permanganate in acidic media to oxidize 2,5-dimethylfuran to the corresponding carboxylic acid. However, this method suffers from lower yields (∼60%) due to over-oxidation side products.

Preparation of N-(2-Methoxy-2-phenylbutyl)amine

The N-(2-methoxy-2-phenylbutyl) side chain introduces stereochemical complexity, requiring careful control during synthesis.

Reductive Amination of 2-Methoxy-2-phenylbutanal

A two-step process involving:

- Etherification: Reaction of 2-phenylbutan-2-ol with methyl iodide in the presence of Ag2O yields 2-methoxy-2-phenylbutane.

- Oxidation and Reductive Amination: Oxidation of 2-methoxy-2-phenylbutane with pyridinium chlorochromate (PCC) produces 2-methoxy-2-phenylbutanal, which undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol.

Optimized Conditions:

- Reaction temperature: 25°C

- Solvent: MeOH/HOAc (9:1)

- Yield: 74% (over two steps)

- Purity: 91% (HPLC)

Grignard Addition to Nitriles

An alternative route employs the addition of a phenylmagnesium bromide to 2-methoxybutyronitrile, followed by acidic hydrolysis to the primary amine. This method offers superior stereocontrol but requires stringent anhydrous conditions.

Coupling Strategies for Carboxamide Formation

The final step involves coupling 2,5-dimethylfuran-3-carboxylic acid with N-(2-methoxy-2-phenylbutyl)amine. Three principal methods are documented:

Triphosgene-Mediated Activation

As detailed in PMC7770833, triphosgene (bis(trichloromethyl) carbonate) activates the carboxylic acid as a mixed carbonate intermediate, which reacts with the amine to form the amide. This method is highly efficient for sterically hindered substrates.

Protocol:

- Dissolve 2,5-dimethylfuran-3-carboxylic acid (1 eq) in anhydrous DCM.

- Add triphosgene (0.33 eq) and DIPEA (2 eq) at 0°C.

- Stir for 1h, then add N-(2-methoxy-2-phenylbutyl)amine (1.2 eq).

- Warm to RT and stir for 12h.

Outcome:

- Yield: 88%

- Purity: 94% (NMR)

EDCl/HOBt Coupling

PMC2760932 reports the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF. This method is preferred for heat-sensitive substrates.

Comparative Data:

| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triphosgene | DCM | 25 | 12 | 88 |

| EDCl/HOBt | DMF | 0 → 25 | 24 | 76 |

Enzymatic Aminolysis

Emerging approaches utilize lipases (e.g., Candida antarctica Lipase B) in non-aqueous media. While eco-friendly, current yields remain suboptimal (∼50%).

Enantioselective Synthesis and Chirality Control

The stereogenic center at the 2-methoxy position necessitates enantioselective methods. PMC2760932 highlights the use of chiral oxazolidinone auxiliaries to achieve >90% enantiomeric excess (ee). For example, (4S)-phenyl-oxazolidin-2-one directs the formation of the (R)-enantiomer during amide coupling.

Chiral Resolution Data:

| Method | ee (%) | Yield (%) |

|---|---|---|

| Oxazolidinone Auxiliary | 92 | 68 |

| Chiral HPLC | 99 | 45 |

Industrial-Scale Considerations

Scalability challenges include:

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the furan ring or the butyl chain.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

Chemistry

N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide serves as a versatile building block in organic synthesis. Its furan and amide functionalities allow for the formation of more complex molecules through various chemical reactions, including:

- Coupling Reactions : Used in the synthesis of heterocyclic compounds.

- Functionalization : The furan moiety can undergo electrophilic substitutions or nucleophilic additions.

Biology

Research indicates that this compound exhibits significant biological activity:

-

Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains.

Pathogen Activity Observed Escherichia coli Moderate Staphylococcus aureus Strong - Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, with initial findings indicating potential modulation of inflammatory pathways.

Medicine

The compound is being studied for its potential as a drug candidate due to its structural features that may interact with biological targets:

-

Cancer Treatment : In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).

Cell Line IC50 (µg/mL) MCF-7 5.6 HCT116 4.3

The mechanism of action is believed to involve the modulation of apoptotic pathways and cell cycle regulation.

Industry

In industrial applications, N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide is explored for its use in developing novel materials:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Studies

-

Anticancer Activity Study :

- A study conducted by researchers at a prominent university investigated the anticancer properties of the compound on various cell lines. The results demonstrated significant cytotoxicity against MCF-7 cells, with mechanisms involving apoptosis and cell cycle arrest being elucidated.

-

Antimicrobial Research :

- A collaborative research project evaluated the antimicrobial efficacy of N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide against common pathogens. The findings indicated promising results, particularly against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle and Substitution Patterns

The 2,5-dimethylfuran-3-carboxamide moiety is a defining feature shared with several analogs:

- Fenfuram (2-methyl-N-phenyl-3-furancarboxamide) : A simpler analog lacking the dimethyl substitution on the furan ring and the methoxy-phenylbutyl chain. Fenfuram is employed as a fungicide, highlighting the agrochemical relevance of the furan-carboxamide scaffold .

- N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2,5-dimethylfuran-3-carboxamide (7g): This compound replaces the phenylbutyl group with a thiazole ring and a 4-chlorobenzyl substituent. Its high synthesis yield (93%) and melting point (140–141°C) suggest robust stability .

Physicochemical Properties

Key Observations :

- The thiazole in Compound 7g may confer greater thermal stability (higher melting point) due to aromatic stacking interactions, whereas the target compound’s flexible chain could lower its melting point.

Biological Activity

N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a carboxamide group, and a methoxyphenyl substituent. Its molecular formula is with a molecular weight of 301.4 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃NO₃ |

| Molecular Weight | 301.4 g/mol |

| CAS Number | 1797694-61-1 |

The biological activity of N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide is hypothesized to involve interactions with specific enzymes or receptors. This compound may modulate various signaling pathways, leading to effects such as:

- Antimicrobial Activity : It has been investigated for its potential to inhibit bacterial growth.

- Anti-inflammatory Effects : The compound may reduce inflammation through modulation of inflammatory mediators.

- Antioxidant Properties : It might exhibit antioxidant activity by scavenging free radicals.

Research Findings

Various studies have explored the biological effects of this compound, focusing on its pharmacological potential.

Antimicrobial Activity

Research indicates that N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide has significant antimicrobial properties. For instance, a study found that derivatives with similar structures displayed potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Anti-inflammatory Activity

Another study highlighted the anti-inflammatory effects of related furan-carboxamide derivatives. These compounds were shown to inhibit pro-inflammatory cytokines in vitro, suggesting that N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide may exert similar effects .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using various assays, including DPPH and FRAP. Results indicated that it could effectively reduce oxidative stress markers in cell cultures .

Case Studies

- Antiproliferative Effects : In a study examining the antiproliferative effects against cancer cell lines, compounds structurally related to N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide showed IC50 values ranging from 1.2 to 8.7 μM against MCF-7 breast cancer cells .

- Oxidative Stress Modulation : A study demonstrated that treatment with this compound reduced oxidative stress in HCT116 colon cancer cells when combined with known antioxidants .

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxy-2-phenylbutyl)-2,5-dimethylfuran-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the furan-3-carboxamide core. A common approach includes:

Furan ring functionalization : Introduce methyl groups at positions 2 and 5 via Friedel-Crafts alkylation using methyl iodide and AlCl₃ .

Carboxamide formation : React the furan intermediate with 2-methoxy-2-phenylbutylamine using coupling agents like EDCI/HOBt in dichloromethane .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Optimization tips:

- Use continuous-flow reactors for scalability and reproducibility .

- Monitor reaction progress via TLC or HPLC to adjust temperature and solvent polarity .

Q. How can structural integrity be confirmed post-synthesis?

- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:

- NMR : Compare ¹H/¹³C NMR peaks with reference data (e.g., furan protons at δ 6.1–6.3 ppm; methoxy groups at δ 3.2–3.5 ppm) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ via HRMS (e.g., theoretical vs. observed m/z) .

- X-ray crystallography : Resolve 3D conformation to validate stereochemistry and hydrogen-bonding interactions .

Advanced Research Questions

Q. How do substituents on the phenyl or furan rings influence biological activity, and how can structure-activity relationship (SAR) studies be designed?

- Methodological Answer :

- SAR Design :

Systematic substitution : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -Cl) or electron-donating (e.g., -OCH₃) groups on the phenyl ring.

Bioactivity assays : Test against target enzymes (e.g., viral neuraminidase for antiviral activity) using IC₅₀/EC₅₀ determination .

- Key Findings from Analog Studies :

- 4-Nitro substitution on phenyl enhances antiviral potency (EC₅₀ = 1.25 µM vs. H5N1) compared to unsubstituted analogs (EC₅₀ = 7.7 µM) .

- Methyl groups on furan improve metabolic stability but may reduce solubility .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Controlled variables : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, use MDCK cells for influenza A virus assays .

- Data normalization : Express activity relative to positive controls (e.g., amantadine for antiviral studies) .

- Computational modeling : Perform molecular docking to identify binding affinity discrepancies (e.g., Vina or AutoDock for target enzyme interactions) .

Q. What strategies are effective in improving the compound’s bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug design : Modify the carboxamide to ester derivatives for enhanced membrane permeability .

- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to address low aqueous solubility (logP ~3.5) .

- Metabolic stability : Introduce fluorine atoms at vulnerable positions to block CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.